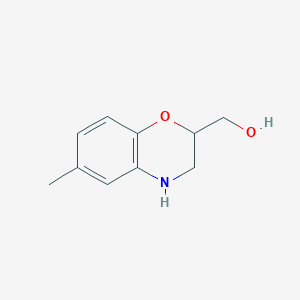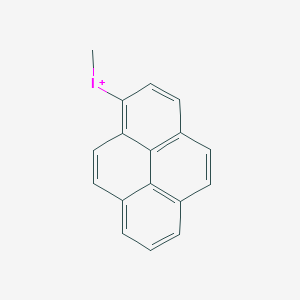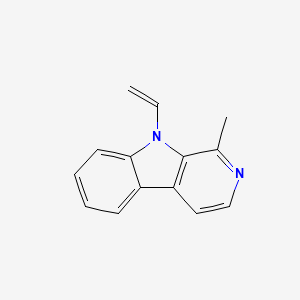
9-Ethenyl-1-methyl-9H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethenyl-1-methyl-9H-beta-carboline is a heterocyclic amine belonging to the beta-carboline family. This compound is a derivative of beta-carboline, characterized by the presence of an ethenyl group at the 9th position and a methyl group at the 1st position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethenyl-1-methyl-9H-beta-carboline can be achieved through several methods. One common approach involves the Eschweiler–Clarke reaction, which is used to methylate the nitrogen atom of beta-carboline. The reaction typically involves the use of formaldehyde and formic acid as reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as indole derivatives. The process may include steps like alkylation, cyclization, and functional group modifications to achieve the desired compound .
化学反应分析
Types of Reactions
9-Ethenyl-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized beta-carbolines .
科学研究应用
9-Ethenyl-1-methyl-9H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of 9-Ethenyl-1-methyl-9H-beta-carboline involves several pathways:
Inhibition of Monoamine Oxidase: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters like dopamine.
Stimulation of Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, promoting the growth and survival of neurons.
Activation of Signaling Pathways: The compound activates signaling pathways like the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
相似化合物的比较
Similar Compounds
Uniqueness
9-Ethenyl-1-methyl-9H-beta-carboline is unique due to the presence of both ethenyl and methyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
属性
CAS 编号 |
144294-99-5 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
9-ethenyl-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |
InChI 键 |
ZDNKAVMXYVLPOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
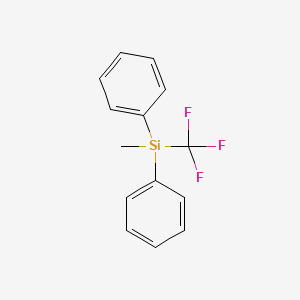
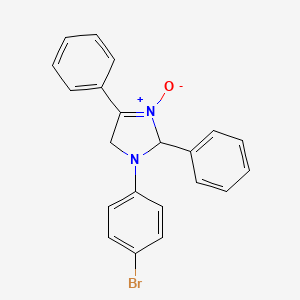
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)
